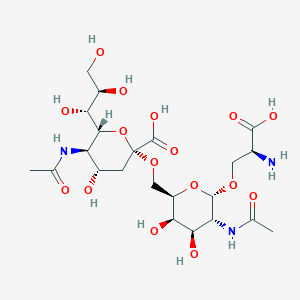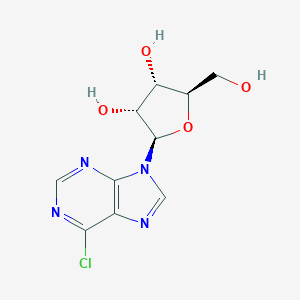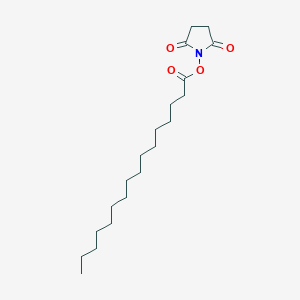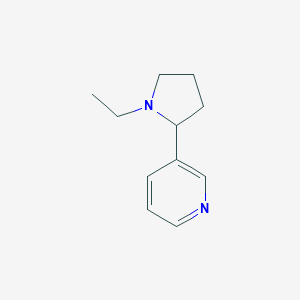
3,4-Methylenedioxyphenethylamine
Übersicht
Beschreibung
Synthesis Analysis
MDMA is synthesized through several chemical pathways, with the most common involving the reductive amination of 3,4-methylenedioxyphenylacetone with methylamine. This process highlights the compound's synthetic flexibility and the influence of various precursors and reagents on its purity and yield. Studies have examined contaminants found in MDMA preparations, shedding light on the synthetic routes and potential impurities that may affect its pharmacological profile (Stojanovska et al., 2013).
Molecular Structure Analysis
MDMA's molecular structure is characterized by a phenethylamine core with a methylenedioxy ring, which is crucial for its psychoactive effects. The structure is closely related to both amphetamines and hallucinogens, contributing to its unique pharmacological properties. This structural similarity has prompted comparisons with other psychoactive substances, enabling a deeper understanding of its action mechanism and potential for neurotoxicity (McKenna & Peroutka, 1990).
Chemical Reactions and Properties
MDMA interacts with various neurotransmitter systems, primarily affecting serotonin, dopamine, and norepinephrine pathways. Its ability to induce the release of these neurotransmitters and inhibit their reuptake is fundamental to its psychoactive effects. The compound's interaction with these systems can lead to acute and long-term changes in brain chemistry, which are critical for understanding its therapeutic potential and risks (Green et al., 1995).
Physical Properties Analysis
The physical properties of MDMA, such as solubility, melting point, and crystalline form, are essential for its formulation and administration. These properties influence its stability, bioavailability, and pharmacokinetics, impacting both its recreational use and therapeutic applications. Understanding these properties is crucial for developing safe and effective MDMA-based treatments.
Chemical Properties Analysis
MDMA's chemical properties, including its reactivity, stability, and degradation pathways, play a significant role in its pharmacological effects and potential toxicity. The compound's metabolism in the human body leads to the formation of various metabolites, some of which may contribute to its neurotoxic effects. Research into MDMA's chemical properties has provided insights into its mechanism of action, potential risks, and the development of strategies to mitigate its adverse effects (Ricaurte, Yuan, & McCann, 2000).
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Effects in Animals : In rats, 3,4-methylenedioxyphenethylamine is metabolized to form dopamine and 3-methoxytyramine metabolites. This suggests its role in influencing neurotransmitter systems in the brain (Schweitzer, Schwartz, & Friedhoff, 1978).
Forensic Identification : Chromatographic methods have been developed to identify regioisomeric 3,4-methylenedioxyphenethylamines in forensic samples, aiding in distinguishing between various compounds and eliminating interfering substances (Aalberg et al., 2003).
Cardiovascular Effects : In a controlled trial, oral MDMA (a derivative of 3,4-methylenedioxyphenethylamine) exhibited acute cardiovascular effects similar to the cardiostimulant dobutamine, indicating its potential in understanding and treating cardiotoxicity (Lester et al., 2000).
Psychotherapeutic Potential : MDMA-assisted psychotherapy has shown promise in treating PTSD, anxiety associated with autism, and alcohol use disorder, with a target for FDA and EMA licensing in 2021 (Sessa, Higbed, & Nutt, 2019).
Pharmacodynamics Variability : The acute effects of MDMA are more pronounced in women compared to men, and genetic polymorphisms in enzymes can alter its plasma concentrations and effects (Papaseit et al., 2018).
Neurological and Cognitive Implications : Repeated use of MDMA may lead to cognitive and neurocognitive alterations, potentially having long-term negative consequences (Montgomery & Roberts, 2021).
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3-4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIRDPSOCUCGBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1653-64-1 (hydrochloride) | |
| Record name | 3,4-Methylenedioxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00163982 | |
| Record name | 3,4-Methylenedioxyphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Methylenedioxyphenethylamine | |
CAS RN |
1484-85-1 | |
| Record name | 1,3-Benzodioxole-5-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Methylenedioxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Methylenedioxyphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo-1,3-dioxole-5-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MDPEA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2J2U8J2G5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B13948.png)
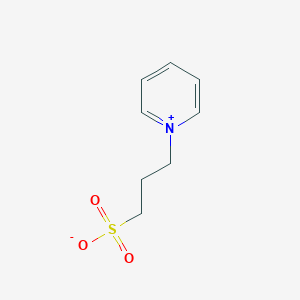
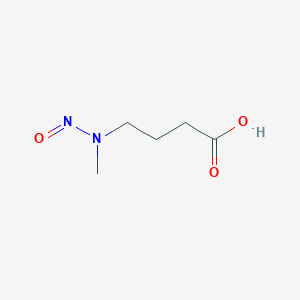
![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)
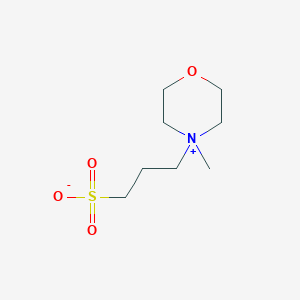
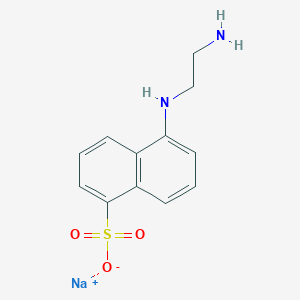
![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)
